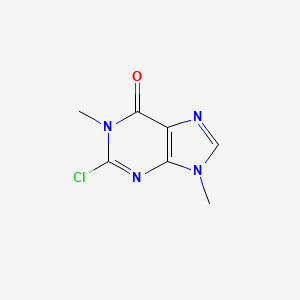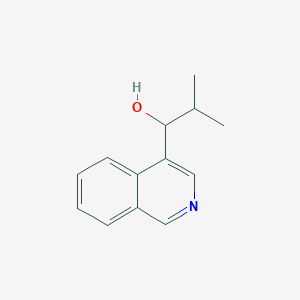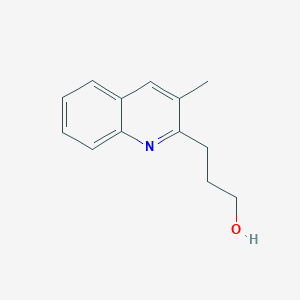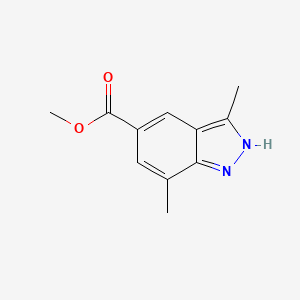
(R)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with potential applications in various fields of chemistry and pharmacology. The compound features a bicyclic structure with two chlorine atoms and an amine group, making it an interesting subject for synthetic and mechanistic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine typically involves the reduction of a corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 4,5-dichloro-2,3-dihydro-1H-inden-1-one using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of ®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced chiral catalysts can enhance the efficiency and yield of the desired enantiomer. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkyl derivatives.
Applications De Recherche Scientifique
®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different chiral properties.
4,5-Dichloro-1H-indene: A related compound lacking the amine group.
2,3-Dihydro-1H-inden-1-amine: A similar compound without the chlorine atoms.
Uniqueness
®-4,5-Dichloro-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral configuration and the presence of both chlorine atoms and an amine group. This combination of features makes it a valuable compound for stereoselective synthesis and mechanistic studies in various fields of research.
Propriétés
Formule moléculaire |
C9H9Cl2N |
|---|---|
Poids moléculaire |
202.08 g/mol |
Nom IUPAC |
(1R)-4,5-dichloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2/t8-/m1/s1 |
Clé InChI |
XERJYFHLXFCWRN-MRVPVSSYSA-N |
SMILES isomérique |
C1CC2=C([C@@H]1N)C=CC(=C2Cl)Cl |
SMILES canonique |
C1CC2=C(C1N)C=CC(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11900165.png)
![2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11900166.png)


![9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)



![2-(5-Amino-4-imino-1-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11900210.png)


![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)

